molecular formula C16H22ClNO4S B3027632 tert-Butyl 2-(((4-chlorophenyl)sulfonyl)methyl)pyrrolidine-1-carboxylate CAS No. 1353945-74-0

tert-Butyl 2-(((4-chlorophenyl)sulfonyl)methyl)pyrrolidine-1-carboxylate

Cat. No.: B3027632
CAS No.: 1353945-74-0
M. Wt: 359.9
InChI Key: VTSDPEQAQFCJGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 2-(((4-chlorophenyl)sulfonyl)methyl)pyrrolidine-1-carboxylate is a complex organic compound that features a pyrrolidine ring substituted with a tert-butyl ester and a sulfonylmethyl group attached to a 4-chlorophenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(((4-chlorophenyl)sulfonyl)methyl)pyrrolidine-1-carboxylate typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the tert-Butyl Ester Group: This step involves esterification reactions where tert-butyl alcohol is reacted with the carboxylic acid group on the pyrrolidine ring.

    Attachment of the Sulfonylmethyl Group: The sulfonylmethyl group is introduced through sulfonylation reactions, often using sulfonyl chlorides and appropriate bases.

Industrial Production Methods

Industrial production of this compound would follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(((4-chlorophenyl)sulfonyl)methyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfonylmethyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to remove the sulfonyl group or to modify the ester group.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Modified pyrrolidine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

tert-Butyl 2-(((4-chlorophenyl)sulfonyl)methyl)pyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(((4-chlorophenyl)sulfonyl)methyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The chlorine atom on the phenyl ring can also enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 2-(((4-methylphenyl)sulfonyl)methyl)pyrrolidine-1-carboxylate
  • tert-Butyl 2-(((4-fluorophenyl)sulfonyl)methyl)pyrrolidine-1-carboxylate
  • tert-Butyl 2-(((4-bromophenyl)sulfonyl)methyl)pyrrolidine-1-carboxylate

Uniqueness

tert-Butyl 2-(((4-chlorophenyl)sulfonyl)methyl)pyrrolidine-1-carboxylate is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity. The chlorine atom can enhance the compound’s ability to interact with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

tert-butyl 2-[(4-chlorophenyl)sulfonylmethyl]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClNO4S/c1-16(2,3)22-15(19)18-10-4-5-13(18)11-23(20,21)14-8-6-12(17)7-9-14/h6-9,13H,4-5,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTSDPEQAQFCJGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1CS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401120431
Record name 1-Pyrrolidinecarboxylic acid, 2-[[(4-chlorophenyl)sulfonyl]methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401120431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353945-74-0
Record name 1-Pyrrolidinecarboxylic acid, 2-[[(4-chlorophenyl)sulfonyl]methyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353945-74-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Pyrrolidinecarboxylic acid, 2-[[(4-chlorophenyl)sulfonyl]methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401120431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 2-(((4-chlorophenyl)sulfonyl)methyl)pyrrolidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 2-(((4-chlorophenyl)sulfonyl)methyl)pyrrolidine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
tert-Butyl 2-(((4-chlorophenyl)sulfonyl)methyl)pyrrolidine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
tert-Butyl 2-(((4-chlorophenyl)sulfonyl)methyl)pyrrolidine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
tert-Butyl 2-(((4-chlorophenyl)sulfonyl)methyl)pyrrolidine-1-carboxylate
Reactant of Route 6
tert-Butyl 2-(((4-chlorophenyl)sulfonyl)methyl)pyrrolidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.